molecular formula C8H13N3S B13236088 2-[(2-Aminobutyl)sulfanyl]pyrimidine

2-[(2-Aminobutyl)sulfanyl]pyrimidine

Cat. No.: B13236088
M. Wt: 183.28 g/mol
InChI Key: JGCLYKKIPZRZEW-UHFFFAOYSA-N
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Description

2-[(2-Aminobutyl)sulfanyl]pyrimidine is a chemical compound with the molecular formula C₈H₁₃N₃S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminobutyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with 2-aminobutyl sulfide. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials. The reaction proceeds through several steps, including ring closure, aromatization, S-methylation, and oxidation to methylsulfonyl compounds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminobutyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidine ring or the sulfanyl group.

    Substitution: Nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-[(2-Aminobutyl)sulfanyl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminobutyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler derivative with similar biological activities.

    2-Thiopyrimidine: Contains a sulfur atom in the pyrimidine ring, similar to the sulfanyl group in 2-[(2-Aminobutyl)sulfanyl]pyrimidine.

    2-Methylsulfanyl-pyrimidine: Contains a methylsulfanyl group instead of the aminobutylsulfanyl group.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both aminobutyl and sulfanyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-[(2-Aminobutyl)sulfanyl]pyrimidine is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anticancer, antimicrobial, and antiviral properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C8H12N4S
  • Molecular Weight : 184.27 g/mol
  • IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a sulfanyl group linked to an aminobutyl chain, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study demonstrated that this compound could trigger apoptosis by increasing Bax levels while decreasing Bcl-2 levels, leading to enhanced caspase-3 activity .
Cancer Cell Line IC50 (µM) Mechanism
SW480 (colon cancer)11.08G2/M phase arrest, apoptosis induction
CNE-2 (nasopharyngeal)6.15Caspase activation, cell cycle disruption

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial strains.

  • Activity Against Bacteria : In vitro studies have shown that this compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The half-maximal effective concentration (EC50) values for certain pathogens are as follows:
Bacterial Strain EC50 (µg/mL)
Staphylococcus aureus15.5
Escherichia coli14.9
Pseudomonas aeruginosa14.7

These results indicate that the compound could serve as a lead for developing new antibiotics, especially in light of rising antibiotic resistance .

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly against RNA viruses.

  • Mechanism : The compound appears to inhibit viral replication by interfering with viral RNA synthesis and blocking viral entry into host cells. Research indicates that it could be effective against viruses such as influenza and HIV .

Case Studies

  • Anticancer Study : A comprehensive study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value of 6.15 µM against CNE-2 cells. The study further elucidated that the compound induced G2/M phase arrest and activated apoptotic pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated an EC50 value of 15.5 µg/mL, showcasing its potential as a novel antibacterial agent .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

1-pyrimidin-2-ylsulfanylbutan-2-amine

InChI

InChI=1S/C8H13N3S/c1-2-7(9)6-12-8-10-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3

InChI Key

JGCLYKKIPZRZEW-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC1=NC=CC=N1)N

Origin of Product

United States

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